(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
Description
Significance of Enantiomerically Pure Compounds in Modern Chemical Synthesis
In the realm of chemical and pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit profoundly different biological activities in the chiral environment of the body. mdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact stereoselectively with drug molecules. researchgate.netrsc.org
The differential interaction can lead to one enantiomer producing the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse or toxic effects. researchgate.netnih.gov A tragic historical example is thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, causing severe birth defects. semanticscholar.org Consequently, the synthesis and use of enantiomerically pure compounds are critical. researchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize the individual enantiomers of a chiral drug. rsc.orgnih.gov This drive for enantiopurity has spurred significant advancements in asymmetric synthesis, a field focused on creating a specific enantiomer, thereby improving therapeutic profiles and reducing potential drug interactions. mdpi.com The use of single-enantiomer drugs allows for more precise pharmacological targeting and a better understanding of dose-response relationships. mdpi.comlifechemicals.com
Table 1: Examples of Chiral Drugs and Enantiomer-Specific Activity This table provides illustrative examples of drugs where enantiomers exhibit different pharmacological properties.
| Drug | Active Enantiomer | Activity of Active Enantiomer | Activity of Other Enantiomer |
|---|---|---|---|
| Ibuprofen | (S)-(+)-Ibuprofen | Anti-inflammatory | Inactive (but undergoes in-vivo conversion) |
| Albuterol | (R)-(-)-Albuterol | Bronchodilator (β2-agonist) | Associated with pro-inflammatory effects |
| Cetirizine | (R)-(-)-Cetirizine (Levocetirizine) | Antihistamine | Less active, higher potential for side effects |
| Omeprazole | (S)-(-)-Omeprazole (Esomeprazole) | Proton pump inhibitor | Metabolized more rapidly, less sustained effect |
The Pivotal Role of Vicinal Chiral Amino Alcohols as Fundamental Scaffolds in Organic Chemistry
Vicinal amino alcohols, also known as 1,2-amino alcohols, are organic compounds containing an amino group and a hydroxyl group on adjacent carbon atoms. This structural motif is a cornerstone of synthetic organic chemistry due to its widespread presence in natural products and biologically active molecules, including antibiotics, β-blockers, and antiviral drugs. rsc.orgacs.org The strategic placement of the two functional groups allows for diverse chemical transformations and makes them highly versatile building blocks. researchgate.netchemrxiv.org
Enantiomerically pure vicinal amino alcohols play a crucial role in asymmetric synthesis, where they are frequently employed as:
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
Chiral Ligands: They coordinate to metal centers to form chiral catalysts that can mediate a wide range of enantioselective transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. rsc.orgnih.gov
Chiral Catalysts: The amino alcohol scaffold itself can act as an organocatalyst, promoting reactions with high stereoselectivity. rsc.orgacs.org
Synthetic Precursors: They serve as starting materials for the synthesis of more complex chiral molecules, including other important ligands like chiral oxazolines. sciengine.comnih.gov
The synthesis of these scaffolds is an active area of research, with methods including the aminohydroxylation of alkenes, the ring-opening of epoxides, and the reduction of α-amino ketones. rsc.orgacs.org The development of new, efficient strategies to access these valuable compounds continues to be a key objective in organic chemistry. researchgate.netrsc.org
Overview of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride within Chiral Pool Applications and Stereoselective Transformations
(1R,2R)-2-Amino-1-phenylpropan-1-ol is a specific stereoisomer belonging to the phenylpropanolamine family. It is systematically known as (1R,2R)-norpseudoephedrine. The hydrochloride salt is the protonated form of this chiral amino alcohol. Due to the presence of two chiral centers, four stereoisomers of 2-amino-1-phenylpropan-1-ol exist: the (1R,2S) and (1S,2R) enantiomers (norephedrine) and the (1R,2R) and (1S,2S) enantiomers (norpseudoephedrine). researchgate.net
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 255060-27-6 americanelements.com |
| Molecular Formula | C₉H₁₄ClNO americanelements.com |
| Molecular Weight | 187.67 g/mol americanelements.com |
| IUPAC Name | This compound americanelements.com |
| Synonyms | (1R,2R)-Norpseudoephedrine hydrochloride |
| Stereochemistry | Threo |
Chiral Pool Applications
The "chiral pool" is a synthetic strategy that utilizes inexpensive, readily available, and enantiomerically pure natural compounds (like amino acids, terpenes, or alkaloids) as starting materials. researchgate.netmdpi.com This approach efficiently incorporates existing stereocenters into a target molecule, avoiding the need for complex asymmetric induction steps. mdpi.comnih.gov Phenylpropanolamine isomers, including (1R,2R)-norpseudoephedrine, are valuable members of the chiral pool. They can be sourced from natural products or synthesized efficiently. researchgate.netwikipedia.org
In chiral pool applications, (1R,2R)-norpseudoephedrine and its related isomers serve as versatile chiral building blocks. researchgate.net They are particularly well-known for their use in the synthesis of chiral auxiliaries. For example, norephedrine (B3415761) derivatives have been used to create novel oxadiazinone chiral auxiliaries, which are effective in controlling the stereochemistry of reactions like asymmetric aldol (B89426) additions. nih.gov
Stereoselective Transformations
Beyond their role as starting materials, these amino alcohols are instrumental in directing stereoselective transformations. They are frequently used to prepare chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. researchgate.net
Key applications include:
Chiral Auxiliaries: As mentioned, derivatives of the phenylpropanolamine scaffold are used to control the formation of new stereocenters. For instance, (1R,2S)-norephedrine has been used to synthesize chiral auxiliaries for asymmetric aldol reactions, yielding products with high diastereoselectivity. nih.gov
Resolution of Racemic Mixtures: Chiral molecules like (1R,2R)-norpseudoephedrine can be used as resolving agents. They react with a racemic mixture (an equal mix of two enantiomers) to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by methods like crystallization. Once separated, the resolving agent can be cleaved to yield the individual, pure enantiomers of the original mixture. libretexts.org
Synthesis of Chiral Catalysts: The amino alcohol framework is a common feature in many successful chiral catalysts and ligands. semanticscholar.orgresearchgate.net The defined spatial arrangement of the amino and hydroxyl groups, along with the phenyl ring, provides a rigid and effective chiral environment for inducing stereoselectivity in a wide variety of chemical reactions. researchgate.netnih.govrochester.edu
Structure
3D Structure of Parent
Properties
CAS No. |
53643-20-2 |
|---|---|
Molecular Formula |
C9H13NO.ClH C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |
InChI Key |
DYWNLSQWJMTVGJ-JXLXBRSFSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N.Cl |
melting_point |
381 to 385 °F (NTP, 1992) |
physical_description |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 1r,2r 2 Amino 1 Phenylpropan 1 Ol;hydrochloride
Chemoenzymatic and Biocatalytic Approaches for Enantiopure Production
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The production of (1R,2R)-2-Amino-1-phenylpropan-1-ol has significantly benefited from the application of isolated enzymes and whole-cell systems, which allow for the precise construction of the desired stereoisomer.
Enzyme-Mediated Asymmetric Reduction of Ketone Precursors
The stereoselective reduction of a prochiral ketone precursor is a direct and effective method for establishing the chiral centers of vicinal amino alcohols. Carbonyl reductases, in particular, have demonstrated significant utility in this area. For instance, the asymmetric reduction of 1-phenyl-1,2-propanedione (B147261) can be controlled to yield specific stereoisomers of the corresponding diol, which can then be converted to the target amino alcohol. While baker's yeast has been traditionally used for such reductions, providing access to intermediates like (1R,2S)-1-phenyl-1,2-propanediol in high chemical and optical yields, more specific enzyme preparations are increasingly favored for their enhanced selectivity and predictability. researchgate.net Carbonyl reductases from various microbial sources, such as Candida magnoliae, can exhibit anti-Prelog enantioselectivity, offering a complementary approach to access desired chiral alcohol intermediates with excellent optical purity. nih.gov
| Enzyme Source | Precursor | Product Intermediate | Enantiomeric Excess (ee) |
| Baker's Yeast | 1-Phenyl-1,2-propanedione | (1R)-1-hydroxy-1-phenyl-2-propanone | 96% |
| Baker's Yeast | 1-Phenyl-1,2-propanedione | (1S,2S)-1-phenyl-1,2-propanediol | >99% |
Multienzyme Cascade Systems Utilizing Chiral Pool Starting Materials
Another sophisticated multienzyme approach starts from β-methylstyrene, utilizing a styrene (B11656) monooxygenase and an epoxide hydrolase to generate a 1-phenylpropane-1,2-diol (B147034) intermediate. nih.gov This diol is then converted to the final product through a redox-neutral network involving an alcohol dehydrogenase (ADH), a ω-transaminase, and an alanine (B10760859) dehydrogenase. nih.gov This methodology allows for the synthesis of all four possible stereoisomers of phenylpropanolamine in high optical purities (er and dr up to >99.5 %) and analytical yields (up to 95 %). nih.gov
| Enzyme Cascade | Starting Materials | Key Intermediate | Final Product Stereoisomer | Optical Purity |
| Lyase and ω-Transaminase | Benzaldehyde (B42025), Pyruvate (B1213749) | (R)-Phenylacetylcarbinol | (1R,2R)-Norpseudoephedrine | High (ee and de >98%) |
| Styrene Monooxygenase, Epoxide Hydrolase, ADH, ωTA, Alanine Dehydrogenase | trans- or cis-β-Methylstyrene | 1-Phenylpropane-1,2-diol | All four PPA stereoisomers | er and dr up to >99.5 % |
Biotransformation Strategies for Stereocontrol
The targeted conversion of a chiral precursor into a specific stereoisomer of the final product is a hallmark of effective biotransformation. A well-established strategy for the synthesis of norephedrine (B3415761) isomers involves the use of (R)-phenylacetylcarbinol (R-PAC), which can be produced via fermentation using various microorganisms, including Candida tropicalis and Saccharomyces cerevisiae. google.comnih.govnih.gov The subsequent stereoselective amination of R-PAC is crucial for determining the final stereochemistry of the product. By employing a transaminase with the appropriate stereoselectivity, the desired (1R,2R) configuration can be achieved. google.com For instance, a two-step biotransformation using a whole-cell biocatalyst can first produce L-phenylacetylcarbinol (L-PAC) from benzaldehyde and pyruvate with a yield of 99%, followed by a highly specific transamination to yield norephedrine with high optical purity. google.com This approach obviates the need for chiral separation of the final products and minimizes the formation of byproducts. google.com
Asymmetric Catalytic Hydrogenation and Reduction Strategies
Homogeneous asymmetric catalysis, particularly using transition metal complexes, offers a powerful and versatile platform for the synthesis of chiral compounds. These methods are characterized by their high efficiency, selectivity, and broad substrate scope.
Transition Metal-Catalyzed Enantioselective Hydrogenation of Unsaturated Nitrogenous Precursors
The asymmetric hydrogenation of prochiral enamines or the dynamic kinetic resolution of racemic α-amino ketones are highly effective methods for producing chiral amines and amino alcohols. nih.govrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has been shown to be a safe, operationally simple, and cost-effective method for synthesizing chiral 1,2-amino alcohols. acs.org This approach avoids the need for protection and deprotection of the amino group, representing a greener alternative to many existing processes. acs.org For the synthesis of norephedrine, this methodology has been successfully applied, starting from unprotected α-ketoamines and achieving high enantioselectivities (>99% ee) and isolated yields. acs.org
Similarly, rhodium-based catalysts have been employed for the asymmetric transfer hydrogenation of prochiral cyclic sulfamidate imines derived from racemic 1-hydroxy-1-phenyl-propan-2-one. nih.govresearchgate.net This process, which proceeds under mild conditions and is accompanied by dynamic kinetic resolution, allows for the stereoselective preparation of all enantiomers of both norephedrine and norpseudoephedrine. nih.govresearchgate.net
| Catalyst System | Substrate Type | Key Features | Product Stereoselectivity |
| Ruthenium-diamine complexes | Unprotected α-amino ketones | Protection-free, cost-effective | High (>99% ee) |
| Chiral Rh-complexes (e.g., (R,R)-Cp*RhCl(TsDPEN)) | Prochiral cyclic sulfamidate imine | Dynamic kinetic resolution, mild conditions | High (stereoselective for all isomers) |
Diastereoselective Reduction of Oxime Intermediates
The reduction of oximes and their derivatives provides another avenue for the synthesis of chiral amines. The stereochemical outcome of these reductions can be controlled to produce specific diastereomers. An enzymatic reduction of α-isonitrosopropiophenone (INP), an oxime derivative, can be employed to produce (R)-phenylacetylcarbinol ((R)-PAC) oxime. google.com This intermediate serves as a precursor for the synthesis of various β-amino alcohols, including norephedrine. The subsequent reduction of the oxime functionality can be performed to yield the desired amino alcohol. While chemical methods for oxime reduction often result in a mixture of isomers, stereoselective approaches are being developed. researchgate.net For example, the use of imidate radicals generated from oximes through copper and photocatalysis allows for stereoselective transformations to form oxazolines, which are precursors to amino alcohols.
Classical and Modern Optical Resolution Techniques for Diastereomer Separation
The separation of enantiomers and diastereomers is a critical step in the synthesis of stereochemically pure compounds like (1R,2R)-2-amino-1-phenylpropan-1-ol. Optical resolution, the process of separating a racemate into its constituent enantiomers, has evolved from classical crystallization-based methods to more advanced techniques. nih.govlibretexts.org
Classical Resolution via Diastereomeric Salt Formation:
The most established method for resolving amino alcohols is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org This technique leverages the different physicochemical properties, such as solubility, of the resulting diastereomeric salts, allowing for their separation by fractional crystallization. nih.gov In this process, a racemic mixture of the amine is treated with a single enantiomer of a chiral acid. The resulting salts, being diastereomers, exhibit different solubilities in a given solvent, enabling the less soluble salt to crystallize preferentially.
Key steps in this process include:
Salt Formation: Reaction of the racemic amine with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid).
Fractional Crystallization: Separation of the less soluble diastereomeric salt based on solubility differences. nih.gov
Liberation of the Enantiomer: Decomposition of the purified diastereomeric salt to recover the desired amine enantiomer and the resolving agent.
The efficiency of this method is influenced by several factors, including the choice of resolving agent, the solvent system, and crystallization conditions like temperature. researchgate.net
Modern Resolution Techniques:
While classical crystallization remains a cornerstone, modern techniques offer alternative and often more efficient separation strategies.
Preferential Crystallization: This method is applicable to conglomerates, where the two enantiomers crystallize spontaneously as separate entities. By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, that enantiomer can be induced to crystallize out, leaving the mother liquor enriched in the other. nih.govscilit.com
Chromatographic Separation: Chiral chromatography, particularly using chiral stationary phases (CSPs), provides a powerful analytical and preparative tool for separating enantiomers. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. nih.govlibretexts.org
Enzymatic Resolution: This kinetic resolution method utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This approach is highly selective and operates under mild conditions.
The selection of a resolution technique depends on various factors, including the scale of the synthesis, the properties of the compound, and economic considerations.
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Forms diastereomeric salts with a chiral resolving agent, which have different solubilities. libretexts.org | Scalable, well-established. | Requires stoichiometric amounts of resolving agent, often involves trial-and-error for optimal conditions. |
| Preferential Crystallization | Direct crystallization of one enantiomer from a supersaturated racemic solution. nih.gov | No resolving agent needed, potentially high yield. | Only applicable to systems that form conglomerates, can be difficult to control. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. nih.gov | High separation efficiency, applicable to a wide range of compounds. | Higher cost, may be less suitable for large-scale industrial production. |
Green Chemistry Principles and Sustainable Synthesis Routes for (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride
The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals to minimize environmental impact. For (1R,2R)-2-amino-1-phenylpropan-1-ol, this involves employing biocatalysis and enzymatic cascades to create more sustainable manufacturing processes. researchgate.net
Biocatalytic and Enzymatic Approaches:
Biocatalysis offers a powerful alternative to traditional chemical synthesis, often providing high stereoselectivity under mild, aqueous conditions. Multi-enzyme cascades, in particular, enable the synthesis of complex molecules in a one-pot fashion, reducing waste and improving efficiency. nih.gov
A notable green route involves a two-step biocatalytic sequence:
Benzoin-type Condensation: An (S)-selective enzyme catalyzes the condensation reaction to produce a chiral precursor. researchgate.net
Transamination: An amine transaminase (ATA), selected for its specific stereoselectivity, introduces the amino group to form the desired (1R,2R) stereoisomer. researchgate.netresearchgate.net
This enzymatic approach avoids the use of harsh reagents and heavy metal catalysts often found in conventional syntheses. researchgate.net
Key Enzymes in Sustainable Synthesis:
| Enzyme Class | Role in Synthesis | Advantages |
| Oxidoreductases | Catalyze stereoselective condensation reactions. researchgate.net | High stereoselectivity, mild reaction conditions. |
| Amine Transaminases (ATAs) | Introduce amino groups with high regio- and stereocontrol. researchgate.netresearchgate.net | Avoids harsh aminating agents, generates chiral amines from prochiral ketones. |
| Alcohol Dehydrogenases (ADHs) | Participate in redox-neutral cascades for amino alcohol synthesis. nih.gov | Enables efficient one-pot synthesis, excellent optical purities. |
| Epoxide Hydrolases | Create key diol intermediates from epoxides with stereocontrol. nih.gov | Provides access to specific stereoisomers of diol precursors. |
These biocatalytic methods represent a significant advancement toward the greener production of this compound, aligning with the growing demand for sustainable practices in the chemical industry. nih.govacs.org By harnessing the specificity of enzymes, chemists can achieve high yields and optical purities while minimizing environmental impact. nih.gov
Applications of 1r,2r 2 Amino 1 Phenylpropan 1 Ol;hydrochloride in Asymmetric Catalysis and Organic Transformations
Development and Utilization as Chiral Ligands in Metal-Catalyzed Reactions
Chiral ligands are organic molecules that coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. The (1R,2R)-2-amino-1-phenylpropan-1-ol framework is frequently employed in the synthesis of privileged ligand classes, such as bis(oxazolines), which have demonstrated broad utility and high efficiency in a multitude of asymmetric transformations.
The synthesis of C2-symmetric chiral ligands is a dominant strategy in asymmetric catalysis, and the (1R,2R)-2-amino-1-phenylpropan-1-ol scaffold is an ideal starting material for this purpose. nih.gov One of the most prominent classes of ligands derived from this amino alcohol is the chiral bis(oxazoline) (BOX) family. acs.org
The standard synthesis protocol for BOX ligands involves the reaction of two equivalents of the chiral amino alcohol with a symmetrically disubstituted malonic acid derivative, such as dialkylmalonyl dichloride. acs.org This initial step forms a bis-hydroxyamide intermediate. Subsequent cyclization, often achieved by converting the hydroxyl groups into better leaving groups (e.g., chlorides or mesylates) followed by base-induced ring closure, yields the final C2-symmetric bis(oxazoline) ligand. acs.org The choice of cyclization conditions is critical as it can proceed with either retention or inversion of configuration at the alcohol's stereocenter, allowing for stereodivergent synthesis. acs.org To improve efficiency and adhere to green chemistry principles, microwave-assisted protocols have been developed for the rapid and high-yielding synthesis of chiral oxazolines from amino alcohols and nitriles. rsc.org
Beyond the widely used BOX ligands, the norephedrine (B3415761) framework is integral to other ligand designs. For instance, N-pyrrolidinyl norephedrine (NPNE) has been developed as a highly effective ligand for zinc-catalyzed reactions. mdpi.com Furthermore, (1S,2R)-norephedrine, a diastereomer of the title compound, has been used to prepare dendritic ligands that, when complexed with Ru(II), form efficient catalysts for asymmetric transfer hydrogenation. sigmaaldrich.com
Ligands derived from the (1R,2R)-2-amino-1-phenylpropan-1-ol backbone have been successfully applied in a variety of metal-catalyzed enantioselective carbon-carbon bond-forming reactions. The chiral metal complexes formed from these ligands act as Lewis acids, activating substrates and controlling the facial selectivity of the reaction. acs.org
BOX ligands, for example, form robust complexes with metal salts like copper(II) triflate (Cu(OTf)₂) and iron(II) chloride (FeCl₂), which are potent catalysts for reactions such as Diels-Alder cycloadditions. acs.org Another significant application is in the enantioselective alkylation of aldehydes. Ligands such as N-pyrrolidinyl norephedrine (NPNE) have been used to catalyze the addition of organozinc reagents to aldehydes with high levels of stereocontrol. mdpi.com The effectiveness of this transformation is highlighted by its use in the industrial synthesis of the drug Efavirenz. mdpi.com
Detailed findings from studies on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) using an NPNE ligand are presented below.
| Temperature (°C) | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) of Product |
|---|---|---|
| 20 | 20 | ~85% |
| 0 | 20 | ~92% |
| -20 | 20 | ~95% |
| 20 | 10 | ~90% |
| 20 | 5 | ~93% |
The stereochemical outcome of a metal-catalyzed reaction is dictated by the precise three-dimensional arrangement of the ligand, metal, and substrate in the transition state. The geometry of ligands derived from (1R,2R)-2-amino-1-phenylpropan-1-ol is ideal for forming stable chelate complexes with metal ions. uwindsor.ca In the case of C2-symmetric ligands like BOX, this symmetry simplifies the number of possible reaction intermediates, facilitating mechanistic analysis. nih.gov The ligand-metal complex creates a "chiral pocket" around the metal's active site. For a reaction to proceed, the substrate must coordinate to the metal within this pocket, and steric interactions between the substrate and the ligand's chiral substituents (e.g., the phenyl and methyl groups from the norephedrine backbone) favor one orientation over another, leading to an enantioselective transformation. acs.org
Mechanistic studies of the zinc-catalyzed alkylation using the NPNE ligand have revealed more complex behavior. A "non-linear effect" has been observed, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the ligand. mdpi.com This phenomenon has been explained by a mechanism involving both a monomeric and a dimeric ligand-zinc complex coexisting in solution. These two species act as catalysts simultaneously but exhibit different enantioselectivities, leading to the observed non-linear relationship and demonstrating that the aggregation state of the catalyst can be a crucial factor in determining selectivity. mdpi.com
Deployment as Chiral Auxiliaries for Asymmetric Induction
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. The (1R,2R)-2-amino-1-phenylpropan-1-ol molecule and its diastereomers are widely used as effective chiral auxiliaries. wikipedia.org
The fundamental principle of an auxiliary-mediated reaction is the conversion of an enantioselective problem into a diastereoselective one. wikipedia.org First, the chiral auxiliary, such as (1R,2R)-2-amino-1-phenylpropan-1-ol, is covalently bonded to the substrate molecule. A common strategy involves forming an oxazolidinone or an amide linkage. wikipedia.orgnih.govnih.gov
Once attached, the auxiliary's rigid chiral structure exerts significant steric control over the molecule's conformation. The bulky groups of the auxiliary (e.g., the phenyl group) effectively block one of the two faces of a reactive center (e.g., an enolate). This steric hindrance forces an incoming reagent to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the product. wikipedia.org After the reaction is complete, the covalent bond connecting the auxiliary is cleaved, releasing the enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary. wikipedia.orgnih.gov
The norephedrine framework has been successfully incorporated into auxiliaries for various stereoselective transformations, including alkylations and aldol (B89426) reactions. While (1R,2R)-pseudoephedrine is particularly well-known for its application in the asymmetric alkylation of enolates, the broader norephedrine family demonstrates wide applicability. wikipedia.orgharvard.edu
For instance, a novel chiral auxiliary derived from the diastereomer (1R,2S)-norephedrine has been synthesized and applied in titanium-mediated asymmetric aldol reactions. nih.gov The auxiliary was first used to construct an N-acylated oxadiazinone. This chiral scaffold then directed the aldol addition of various aldehydes to the enolate, affording the corresponding syn-aldol adducts with excellent diastereoselectivity. nih.gov
| Aldehyde Substrate | Diastereomeric Ratio (syn:anti) | Isolated Yield (%) |
|---|---|---|
| Benzaldehyde | >99:1 | 81 |
| 4-Chlorobenzaldehyde | >99:1 | 85 |
| 4-Methoxybenzaldehyde | >99:1 | 82 |
| 2-Naphthaldehyde | >99:1 | 79 |
| Cyclohexanecarboxaldehyde | 95:5 | 75 |
| Isovaleraldehyde | 94:6 | 68 |
Following the reaction, the auxiliary can be removed via acid hydrolysis to yield the chiral β-hydroxy acid product in high enantiomeric excess, demonstrating the efficacy of this strategy for controlling stereochemistry in functional group manipulations. nih.gov
Role as a Versatile Chiral Building Block for Complex Molecular Architectures
(1R,2R)-2-Amino-1-phenylpropan-1-ol and its stereoisomers, such as (1R,2S)-norephedrine, are foundational chiral building blocks in asymmetric synthesis. researchgate.net Their utility stems from the vicinal amino alcohol motif, a common feature in numerous natural products, pharmaceuticals, and other bioactive molecules. rsc.org By leveraging the fixed stereochemistry of these compounds, chemists can construct complex molecular architectures with a high degree of stereocontrol. This is often achieved by temporarily incorporating the amino alcohol into a substrate as a "chiral auxiliary," a stereogenic unit that directs the stereochemical outcome of a reaction before being cleaved and potentially recycled. sigmaaldrich.comwikipedia.org
A primary application of (1R,2R)-2-amino-1-phenylpropan-1-ol and its isomers in this context is their conversion into rigid heterocyclic systems, most notably oxazolidinones and related oxazolidine (B1195125) derivatives. sigmaaldrich.comamerican.edu These cyclic structures serve as highly effective chiral auxiliaries, enabling a range of diastereoselective transformations.
Synthesis of Chiral Oxazolidinone Auxiliaries
The conversion of vicinal amino alcohols like (1R,2R)-norephedrine into oxazolidinone rings creates a conformationally rigid scaffold. This rigidity is crucial for effective stereochemical control in subsequent reactions. The synthesis typically involves condensation with reagents like phosgene (B1210022) or its equivalents, a process that proceeds without racemization of the chiral centers. american.edu Once formed, the oxazolidinone can be N-acylated, attaching it to a prochiral substrate.
Application in Diastereoselective Reactions
The true versatility of these norephedrine-derived auxiliaries is demonstrated in their application to key carbon-carbon bond-forming reactions, which are fundamental to building complex molecular skeletons.
Asymmetric Alkylation:
One of the most powerful applications is in the asymmetric alkylation of carboxylic acid derivatives. synarchive.com The process, famously developed by Myers using pseudoephedrine amides, involves the N-acylation of the auxiliary, followed by deprotonation with a strong base to form a rigid, chelated Z-enolate. williams.eduharvard.edu The steric bulk of the phenyl and methyl groups on the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. wikipedia.org This results in a new stereocenter being formed with a predictable configuration and typically high diastereoselectivity. nih.govharvard.edu After the alkylation, the chiral auxiliary can be hydrolytically cleaved to yield an enantiomerically enriched carboxylic acid, alcohol, or other functional group, while the auxiliary itself can be recovered. williams.edunih.govharvard.edu
Interactive Data Table: Diastereoselective Alkylation using a Pseudoephedrine-Derived Amide Auxiliary
| Entry | Electrophile (R-X) | Product (after cleavage) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Allyl iodide | (S)-2-Methyl-4-pentenoic acid | 98:2 | 85 |
| 2 | Benzyl bromide | (S)-2-Methyl-3-phenylpropanoic acid | >99:1 | 90 |
| 3 | Iodomethane | (S)-Propanoic acid | 97:3 | 88 |
| 4 | Ethyl iodide | (S)-2-Methylbutanoic acid | 98:2 | 87 |
Note: Data are representative examples derived from typical outcomes of Myers asymmetric alkylation. synarchive.comwilliams.edu
Asymmetric Aldol Reactions:
Similarly, these chiral auxiliaries are employed to control the stereochemical outcome of aldol reactions. N-Acylated oxazolidinones can be converted into their corresponding boron or titanium enolates. nih.govnih.gov The subsequent reaction with an aldehyde proceeds through a highly organized, chair-like transition state, where the auxiliary dictates the facial selectivity of the reaction. This method allows for the synthesis of syn- or anti-aldol products with excellent diastereoselectivity, depending on the specific auxiliary and reaction conditions used. nih.gov
Research has demonstrated the synthesis of a novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one auxiliary from (1R,2S)-norephedrine. nih.gov When used in titanium-mediated aldol additions with various aldehydes, this auxiliary yielded aldol adducts with diastereoselectivities ranging from 8:1 to over 99:1, favoring the non-Evans syn configuration. Subsequent hydrolysis of an adduct yielded (2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid in ≥95% enantiomeric excess, showcasing the effective transfer of chirality. nih.gov
Interactive Data Table: Asymmetric Aldol Reaction with a (1R,2S)-Norephedrine-Derived Auxiliary
| Entry | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Enantiomeric Excess (ee) of Cleaved Product |
| 1 | Benzaldehyde | >99:1 | 85 | ≥95% |
| 2 | Isobutyraldehyde | 95:5 | 78 | Not reported |
| 3 | Propionaldehyde | 90:10 | 81 | Not reported |
| 4 | Cinnamaldehyde | 89:11 | 75 | Not reported |
Source: Data adapted from research on novel oxadiazinone auxiliaries derived from (1R,2S)-norephedrine. nih.gov
The ability to reliably generate new stereocenters makes (1R,2R)-2-amino-1-phenylpropan-1-ol and its isomers indispensable tools for the total synthesis of complex natural products and for the preparation of chiral pharmaceuticals. researchgate.netrsc.orgnih.gov Their role as recoverable and highly effective chiral auxiliaries solidifies their status as privileged building blocks in modern organic chemistry. sigmaaldrich.com
Advanced Spectroscopic and Structural Elucidation of 1r,2r 2 Amino 1 Phenylpropan 1 Ol;hydrochloride
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Chiral Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. For chiral molecules like (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride, NMR provides detailed information on the connectivity of atoms and their spatial relationships.
¹H and ¹³C NMR Spectroscopy
Interactive Data Table of Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Phenyl-H | ~7.4-7.5 | m | Aromatic protons of the phenyl group. |
| CH-OH | ~5.0 | d | Benzylic proton adjacent to the hydroxyl group. |
| CH-NH₂ | ~3.7 | m | Proton adjacent to the amino group. |
| CH₃ | ~1.2 | d | Methyl group protons. |
Chiral Purity Assessment
Enantiomers are indistinguishable by NMR in an achiral solvent. However, their presence and relative amounts can be determined by converting them into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their quantification. For primary amines like (1R,2R)-2-Amino-1-phenylpropan-1-ol, CDAs such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) can be employed. The diastereomeric amides formed will exhibit different chemical shifts, particularly for protons close to the newly formed stereocenter, enabling the determination of enantiomeric excess.
Alternatively, chiral solvating agents (CSAs) can be used to create a chiral environment in the NMR tube, leading to the formation of transient diastereomeric complexes with different chemical shifts for the enantiomers. This method is advantageous as it is non-destructive and does not require chemical modification of the analyte. The enantiomeric purity of norephedrine (B3415761) has been successfully analyzed using cyclodextrins as chiral selectors in capillary electrophoresis, a technique whose principles of chiral recognition are also studied by NMR. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment. These techniques are particularly sensitive to conformational changes and intermolecular interactions such as hydrogen bonding.
The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of hydroxyl (-OH) and amino (-NH₂) groups, along with the phenyl ring, gives rise to a complex and informative spectrum.
Interactive Data Table of Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| O-H stretch | 3200-3600 | Broad, Strong (FTIR) | Involved in hydrogen bonding. |
| N-H stretch | 3200-3500 | Medium (FTIR) | Protonated amino group (NH₃⁺). |
| Aromatic C-H stretch | 3000-3100 | Medium to Weak | Characteristic of the phenyl group. |
| Aliphatic C-H stretch | 2850-3000 | Medium | From the propanol (B110389) backbone. |
| Aromatic C=C stretch | 1450-1600 | Medium to Strong | Phenyl ring vibrations. |
| C-O stretch | 1050-1250 | Strong (FTIR) | Alcohol C-O bond. |
Conformational Analysis and Hydrogen Bonding
Mass Spectrometry Techniques for Molecular Characterization and Trace Impurity Profiling
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is also a highly sensitive technique for the detection and identification of trace impurities.
Molecular Characterization
Under electron ionization (EI), (1R,2R)-2-Amino-1-phenylpropan-1-ol typically undergoes fragmentation, with the most prominent peak often resulting from the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group. This leads to the formation of a benzylic cation. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily formed, allowing for accurate molecular weight determination.
Interactive Data Table of Expected Mass Spectral Fragments for (1R,2R)-2-Amino-1-phenylpropan-1-ol
| m/z | Proposed Fragment | Ionization Mode |
|---|---|---|
| 152 | [M+H]⁺ | ESI |
| 134 | [M+H - H₂O]⁺ | ESI |
| 107 | [C₇H₇O]⁺ | EI/ESI |
| 77 | [C₆H₅]⁺ | EI |
| 44 | [C₂H₆N]⁺ | EI |
Trace Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical analysis. The synthesis of this compound can potentially lead to the formation of several impurities. For instance, the hydrogenation of isonitrosopropiophenone, a common synthetic route, can result in byproducts such as the corresponding oximino alcohol and amino ketone if the reaction is not complete. google.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying these trace impurities. contractpharma.comijprajournal.com The high sensitivity and selectivity of MS allow for the detection of impurities at very low levels. By analyzing the mass spectra of the impurities, their structures can often be elucidated, which is crucial for ensuring the quality and safety of the final product.
X-ray Crystallography for Definitive Determination of Absolute Configuration in Derivatives
While spectroscopic methods provide strong evidence for the stereochemistry of a molecule, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral compound. This technique provides a precise three-dimensional map of the electron density in a single crystal, allowing for the exact placement of each atom in the molecule.
To determine the absolute configuration, the crystal must be non-centrosymmetric and often requires the presence of an atom that exhibits significant anomalous dispersion of X-rays. For organic molecules composed primarily of light atoms (C, H, N, O), this effect can be weak. Therefore, it is common to prepare a derivative of the molecule of interest with a heavier atom (e.g., bromine or a metal) to enhance the anomalous scattering and allow for a reliable determination of the absolute configuration.
Interactive Data Table of Illustrative Crystallographic Parameters (Hypothetical Derivative)
| Parameter | Description |
|---|---|
| Crystal System | e.g., Orthorhombic |
| Space Group | e.g., P2₁2₁2₁ |
| Flack Parameter | A value close to zero confirms the assigned absolute configuration. |
| Bond Lengths (Å) | Precise distances between atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
| Torsional Angles (°) | Defines the conformation of the molecule in the solid state. |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for studying chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.
Optical Rotatory Dispersion (ORD)
ORD measures the change in the angle of optical rotation as a function of wavelength. As the wavelength approaches an absorption band of a chromophore in the molecule, the optical rotation undergoes a rapid change, a phenomenon known as the Cotton effect. nih.gov The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center(s) near the chromophore. For (1R,2R)-2-Amino-1-phenylpropan-1-ol, the phenyl group acts as a chromophore. Studies on the diastereomers of ephedrine (B3423809) have shown that the Cotton effect associated with the ¹Lb absorption band of the phenyl group is a reliable indicator of the absolute configuration. researchgate.net
Circular Dichroism (CD)
CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) in the region of the chromophore's absorption. The sign and intensity of these peaks are characteristic of the molecule's stereochemistry. The CD spectrum provides a more direct measure of the chiroptical properties at the absorption maximum compared to ORD. hebmu.edu.cn For (1R,2R)-2-Amino-1-phenylpropan-1-ol, a characteristic CD spectrum with Cotton effects corresponding to the electronic transitions of the phenyl group would be expected, allowing for its stereochemical characterization. The specific rotation for the closely related (1S,2R)-(+)-Norephedrine has been reported as [α]20/D +40° (c = 7 in 1 M HCl), indicating a strong positive rotation at the sodium D-line. chemicalbook.comkrackeler.com Based on the relationship between enantiomers, the (1R,2S)-(-)-norephedrine would be expected to have a specific rotation of approximately -40°. The chiroptical properties of the (1R,2R) diastereomer would be distinct from these.
Computational Chemistry and Mechanistic Investigations of 1r,2r 2 Amino 1 Phenylpropan 1 Ol;hydrochloride
Density Functional Theory (DFT) Calculations for Conformational Analysis and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the conformational preferences and electronic characteristics of (1R,2R)-2-Amino-1-phenylpropan-1-ol. The molecule's flexibility, owing to rotatable bonds in its ethanolamine (B43304) side chain, gives rise to several possible conformers.
Computational studies have shown that the most stable conformations are stabilized by intramolecular interactions. acs.org A critical factor governing the geometry is the formation of an intramolecular hydrogen bond between the hydroxyl group (OH) and the amino group (N), where the OH group typically acts as the proton donor. acs.org This interaction leads to a "folded" or gauche conformation of the side chain being energetically preferred over an extended or anti-conformation. nih.gov Further stabilization can be provided by weaker non-covalent interactions, such as NH···π hydrogen bonds between the amino group and the phenyl ring, and dispersive forces. acs.org The delicate balance of these forces dictates the relative stabilities of the different conformers. acs.org DFT calculations, using functionals like B3LYP, are instrumental in determining the geometries and relative energies of these conformers. researchgate.net The electronic structure, including properties like electrostatic potential charges and natural charges, can also be predicted, offering insights into the molecule's reactivity and intermolecular interaction sites.
| Conformer Feature | Description | Stabilizing Interaction(s) | Computational Method Example |
| Folded (Gauche) | The ethanolamine side chain is folded, bringing the amino and hydroxyl groups into proximity. | Primary: Intramolecular OH···N hydrogen bond.Secondary: NH···π interactions. | Ab initio / DFT |
| Extended (Anti) | The ethanolamine side chain is in a more linear, extended arrangement. | Generally less stable due to the absence of the strong intramolecular hydrogen bond. | Ab initio / DFT |
This table is interactive. Click on the headers to sort.
Elucidation of Reaction Pathways and Transition States in Catalytic Cycles
(1R,2R)-2-Amino-1-phenylpropan-1-ol and its derivatives are widely used as chiral auxiliaries and ligands in asymmetric catalysis. mdpi.com Computational chemistry is crucial for understanding how these molecules facilitate chemical reactions and impart stereoselectivity. By mapping the potential energy surface of a reaction, researchers can elucidate detailed mechanistic pathways.
DFT calculations are used to identify the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. mdpi.com The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate. For stereoselective reactions, computational models can calculate the activation energies for pathways leading to different stereoisomers. The observed product distribution is then explained by the lower energy pathway.
For instance, in reactions like the asymmetric addition of organozinc reagents to aldehydes, norephedrine-derived ligands form chiral catalyst complexes. mdpi.com Computational modeling can reveal the three-dimensional structure of the transition state assembly, showing how the chiral ligand, metal center, and substrates interact to favor the formation of one enantiomer over the other. Recent studies on similar catalytic systems have used DFT to model SN2 transition states, identifying the rate-limiting step and the geometry of methyl or hydride transfer. mdpi.comnih.gov These models provide a fundamental understanding of the source of enantioselectivity, guiding the design of more efficient catalysts. nih.gov
Theoretical Prediction of Spectroscopic Properties and Their Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. This symbiotic relationship is particularly useful for conformational analysis, where different conformers exhibit unique spectral signatures. acs.orgresearchgate.net
By performing frequency calculations on DFT-optimized geometries of (1R,2R)-2-Amino-1-phenylpropan-1-ol conformers, their theoretical infrared (IR) spectra can be generated. researchgate.net These predicted spectra can be compared with experimental data, such as those available in the NIST database, to confirm the presence of specific conformers in a sample. nist.govnist.gov The unique IR absorption spectrum for each conformer provides a powerful tool for structural assignment. acs.org
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated. For hydrochloride salts of related molecules like ephedrine (B3423809), advanced techniques combine solid-state NMR (SSNMR) data with DFT calculations of electric field gradient (EFG) tensors to solve and refine crystal structures, a method known as QNMRX-CSP. rsc.org This integrated approach allows for the validation of computationally generated structural models against experimental spectroscopic data, providing a high level of confidence in the determined structures.
| Spectroscopic Technique | Predicted Parameter(s) | Application in Structural Elucidation |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Assignment of experimental bands to specific functional group vibrations (e.g., O-H, N-H stretches) in different conformers. acs.org |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts (¹H, ¹³C), coupling constants, Electric Field Gradient (EFG) tensors | Correlation of predicted shifts with experimental spectra to confirm molecular connectivity and stereochemistry. rsc.orgnih.gov Use in QNMRX-CSP for crystal structure refinement. rsc.org |
This table is interactive. Click on the headers to sort.
Molecular Modeling of Non-Covalent Interactions Relevant to Stereoselectivity and Recognition
Non-covalent interactions are fundamental to molecular recognition, catalysis, and crystal engineering. nih.gov Though weaker than covalent bonds, their cumulative effect is significant in determining the structure and function of chemical systems. mdpi.com In the context of (1R,2R)-2-Amino-1-phenylpropan-1-ol, molecular modeling is used to understand how non-covalent interactions influence its behavior as a chiral ligand.
These interactions include hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.gov As established in its conformational analysis, intramolecular hydrogen bonds and NH···π interactions are key to stabilizing the molecule's preferred shape. acs.org In a catalytic context, intermolecular non-covalent interactions between the chiral ligand-metal complex and the substrate are responsible for stereodifferentiation. The precise spatial arrangement of the phenyl group and the amino alcohol functionality creates a chiral pocket. The substrate binds within this pocket through a network of non-covalent interactions, and this binding is diastereomeric for the two transition states leading to the different product enantiomers.
Theoretical tools such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis can be used to visualize and quantify these weak interactions. nih.gov By modeling these subtle forces, chemists can understand the origins of stereoselectivity and rationally design ligands that enhance it.
Quantitative Structure-Activity Relationship (QSAR) Studies in Catalysis Design
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov In the field of catalysis, this approach, sometimes termed Quantitative Structure-Catalytic Activity Relationship (QSCAR), is used to design more effective catalysts. mdpi.com
The QSAR methodology involves several key steps. First, a set of related catalysts, such as various derivatives of (1R,2R)-2-Amino-1-phenylpropan-1-ol, is synthesized and their catalytic performance (e.g., yield, enantiomeric excess) is measured. Next, a wide range of molecular descriptors is calculated for each catalyst using computational software. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and topological properties. mdpi.com Finally, statistical methods, such as multiple linear regression, are used to build a model that relates a subset of these descriptors to the observed catalytic activity. mdpi.com
The resulting QSAR model can be used to predict the activity of new, yet-to-be-synthesized catalyst candidates, thereby prioritizing synthetic efforts towards the most promising structures. nih.gov This data-driven approach accelerates the catalyst development cycle by providing rational design principles based on a quantitative understanding of structure-activity relationships.
| QSAR Workflow Step | Description | Example |
| 1. Data Set Generation | Synthesize and test a series of related catalysts. | A library of N-substituted (1R,2R)-norephedrine ligands. |
| 2. Descriptor Calculation | Compute molecular descriptors (steric, electronic, etc.) for each catalyst. | van der Waals surface area, HOMO/LUMO energies, partial atomic charges. nih.gov |
| 3. Model Building | Use statistical methods to correlate descriptors with catalytic activity (e.g., enantioselectivity). | Genetic Algorithm with Multiple Linear Regression (GA-MLR). mdpi.com |
| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal and external validation. | Leave-one-out cross-validation (q²), prediction for an external test set. nih.gov |
| 5. Rational Design | Use the validated model to predict the activity of novel catalyst designs. | In silico screening of virtual compounds to identify candidates with high predicted activity. |
This table is interactive. Click on the headers to sort.
Chemical Functionalization and Derivatization Strategies for Enhanced Stereoselectivity
Strategic Modifications of Amino and Hydroxyl Functional Groups for New Chemical Properties
The presence of both an amino (-NH2) and a hydroxyl (-OH) group provides two reactive sites for strategic modification of the (1R,2R)-2-Amino-1-phenylpropan-1-ol scaffold. Derivatization of these groups can lead to new chemical entities with altered reactivity, solubility, and catalytic activity, which are essential for achieving high stereoselectivity in chemical reactions.
One common strategy involves the N-alkylation or N-arylation of the primary amino group. For instance, the Eschweiler-Clarke reaction can be employed for N,N-dimethylation of the amino group. mdpi.com This modification converts the primary amine into a tertiary amine, which can alter the molecule's basicity and its ability to coordinate with metal centers in catalysts. Such modifications are crucial in the development of chiral ligands for asymmetric catalysis, where the steric bulk and electronic nature of the nitrogen substituent can significantly influence the enantioselectivity of the reaction. For example, the synthesis of chiral diamines using the Eschweiler-Clarke reaction has produced ligands for palladium-catalyzed asymmetric alkylation. mdpi.com
Similarly, the hydroxyl group can be modified through reactions such as O-acylation or O-silylation. These modifications can protect the hydroxyl group during subsequent synthetic steps or introduce new functionalities. The choice of the modifying group can impact the molecule's steric hindrance and its ability to participate in hydrogen bonding, both of which are critical factors in controlling the stereochemical outcome of a reaction.
The interplay between the modified amino and hydroxyl groups can lead to the formation of bidentate ligands, where both the nitrogen and oxygen atoms can coordinate to a metal center. The nature of the substituents on these atoms dictates the geometry of the resulting metal complex and, consequently, its stereodirecting ability.
Table 1: Examples of Functional Group Modifications and Their Potential Effects
| Functional Group | Modification Type | Reagents/Reaction | Potential New Properties/Applications |
| Amino (-NH2) | N,N-Dimethylation | Formic acid, Formaldehyde (Eschweiler-Clarke) | Altered basicity, increased steric bulk, ligand for asymmetric catalysis. mdpi.com |
| Amino (-NH2) | N-Benzylation | Benzyl halide | Introduction of a bulky aromatic group, precursor for chiral auxiliaries. |
| Hydroxyl (-OH) | O-Acetylation | Acetic anhydride, pyridine | Protection of the hydroxyl group, altered solubility. |
| Hydroxyl (-OH) | O-Silylation | Silyl chlorides (e.g., TBDMSCl), imidazole | Introduction of a sterically demanding protecting group. |
Synthesis of Chiral Analogues with Tuned Stereoelectronic and Steric Properties
Beyond simple functional group modification, the synthesis of chiral analogues of (1R,2R)-2-Amino-1-phenylpropan-1-ol with more significant structural changes allows for a finer tuning of stereoelectronic and steric properties. This involves altering the phenyl ring, the alkyl backbone, or both, to create a library of chiral ligands or auxiliaries with diverse characteristics.
The substitution pattern on the phenyl ring can be varied to modulate the electronic properties of the molecule. Introducing electron-donating or electron-withdrawing groups can influence the electron density at the benzylic position and affect the molecule's interaction with other reagents. For example, the introduction of a trifluoromethyl group on a benzene (B151609) ring in a different molecular scaffold was found to significantly enhance its biological activity, illustrating the profound impact of such modifications. mdpi.com
Modifications to the alkyl backbone can alter the steric environment around the chiral centers. For instance, replacing the methyl group with larger alkyl or aryl groups can create a more sterically hindered environment, which can be advantageous in certain stereoselective reactions by blocking one face of the substrate from attack.
Biocatalytic methods have also emerged as powerful tools for the synthesis of a wide range of nor(pseudo)ephedrine analogues. polimi.itresearchgate.net Multi-enzymatic cascade reactions, for example, can produce all four possible stereoisomers of phenylpropanolamine with high optical purity. nih.gov These enzymatic approaches offer a green and efficient alternative to traditional chemical synthesis, often providing access to analogues that are difficult to prepare using conventional methods. researchgate.netnih.gov
Table 2: Research Findings on the Synthesis of Chiral Analogues
| Synthetic Strategy | Key Features | Resulting Analogues | Significance |
| Two-step biocatalytic process | Utilizes an (S)-selective enzyme and an amine transaminase. polimi.itresearchgate.net | (1S,2S)- and (1S,2R)-Nor(pseudo)ephedrine analogues. polimi.itresearchgate.net | Provides good diastereo- and enantiomeric excesses for valuable building blocks. polimi.itresearchgate.net |
| Multi-enzymatic cascade | Combination of alcohol dehydrogenases and ω-transaminases. nih.gov | All four stereoisomers of phenylpropanolamine. nih.gov | Enables access to all stereoisomers in high optical purity and yield. nih.gov |
| Reductive amination | Of L-(R)-phenylacetylcarbinol with a primary aralkylamine. google.com | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. google.com | Offers high stereoselectivity compared to previous methods. google.com |
Development of Hybrid Chiral Scaffolds Incorporating the (1R,2R)-2-Amino-1-phenylpropan-1-ol Moiety for Specialized Catalytic Systems
A sophisticated approach to leveraging the chirality of (1R,2R)-2-Amino-1-phenylpropan-1-ol is to incorporate it into larger, more complex molecular architectures known as hybrid chiral scaffolds. These scaffolds are designed to create highly organized and specific environments for catalytic reactions, often mimicking the active sites of enzymes.
One such strategy involves attaching the (1R,2R)-2-Amino-1-phenylpropan-1-ol moiety to a polymer support. This immobilization facilitates the recovery and reuse of the catalyst, which is a significant advantage in industrial applications. Research has shown that polymer-supported ephedrine (B3423809) derivatives can be effective catalysts for reactions like the addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excess. rsc.org
Another approach is the construction of bifunctional catalysts, where the (1R,2R)-2-Amino-1-phenylpropan-1-ol unit provides the chiral environment, and another functional group on the scaffold is responsible for the catalytic activity. For example, a chiral thiourea-tertiary amine catalyst has been developed from an axially chiral imidazo[1,2-a]pyridine (B132010) scaffold, demonstrating the potential of combining different functionalities to achieve high stereoselectivity. nih.gov
Furthermore, the (1R,2R)-2-Amino-1-phenylpropan-1-ol moiety can be incorporated into larger macrocyclic or cage-like structures. These scaffolds can create a defined chiral pocket that selectively binds a substrate in a specific orientation, leading to highly stereoselective transformations. The design of such complex catalytic systems often involves computational modeling to predict the optimal structure for a given reaction.
The development of these hybrid chiral scaffolds represents a frontier in asymmetric catalysis, where the goal is to create synthetic catalysts with the efficiency and selectivity of natural enzymes. The unique stereochemical properties of (1R,2R)-2-Amino-1-phenylpropan-1-ol make it a valuable component in the design of these next-generation catalytic systems.
Future Perspectives and Emerging Research Directions for 1r,2r 2 Amino 1 Phenylpropan 1 Ol;hydrochloride
Innovations in Sustainable and Economically Viable Synthesis Technologies
The chemical industry's increasing focus on green chemistry is driving innovation in the synthesis of chiral molecules like (1R,2R)-2-Amino-1-phenylpropan-1-ol. researchgate.net Traditional chemical syntheses of norephedrine (B3415761) isomers often involve multiple steps, harsh reaction conditions, and the use of expensive or hazardous metal catalysts, making it difficult to achieve high yields and optical purity. researchgate.net Consequently, the future of its synthesis lies in the development of sustainable and economically sound technologies, with biocatalysis at the forefront.
Chemoenzymatic and biocatalytic cascade reactions are emerging as powerful alternatives to conventional methods. researchgate.net These processes utilize enzymes, such as transaminases and carboligases, to perform stereoselective transformations with high efficiency and under mild conditions. researchgate.net A notable advancement is the development of two-step biocatalytic cascades that can produce all four stereoisomers of nor(pseudo)ephedrine from inexpensive and achiral starting materials like benzaldehyde (B42025) and pyruvate (B1213749), without the need to isolate intermediates. researchgate.net
One promising biocatalytic strategy involves a two-step process:
Carboligation: An (R)-selective thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent carboligase catalyzes the formation of (R)-phenylacetylcarbinol ((R)-PAC).
Transamination: An (R)-selective ω-transaminase then converts the (R)-PAC intermediate into (1R,2R)-norephedrine with excellent optical purity (ee >99%) and diastereomeric excess (de >98%). researchgate.net
These enzymatic cascades offer significant advantages, including high stereoselectivity, reduced environmental impact, and the potential for cost-effective, large-scale production.
Table 1: Comparison of Synthesis Strategies for (1R,2R)-Norephedrine
| Synthesis Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step reactions, use of metal catalysts, harsh conditions. researchgate.net | Well-established procedures. | Low enantioselectivity, environmental concerns, use of hazardous materials. researchgate.net |
| Biocatalytic Cascades | Use of enzymes (e.g., carboligases, transaminases) in multi-step, one-pot reactions. researchgate.net | High stereoselectivity (ee >99%), mild reaction conditions, uses inexpensive starting materials, environmentally friendly. researchgate.net | Enzyme stability and availability, optimization of reaction conditions for multiple enzymes. |
Exploration of Novel Catalytic Transformations and Reaction Platforms (e.g., Flow Chemistry Integration)
Beyond its synthesis, the application of (1R,2R)-2-Amino-1-phenylpropan-1-ol and its derivatives as chiral auxiliaries and catalysts in asymmetric synthesis is a major area of ongoing research. researchgate.netmdpi.com The norephedrine framework has been extensively used to develop efficient chiral ligands for various catalytic transformations, particularly in metal-catalyzed reactions. mdpi.com
Derivatives of norephedrine have proven to be highly effective ligands in enantioselective zinc-catalyzed additions of organozinc reagents to aldehydes and imines, often achieving high enantioselectivity. mdpi.com For instance, N-pyrrolidinyl norephedrine (NPNE), a derivative, is recognized as one of the most enantioselective ligands in this class of reactions. mdpi.com Future research will likely focus on designing novel norephedrine-based ligands to catalyze a broader range of reactions with even greater efficiency and stereocontrol.
The integration of these catalytic systems with modern reaction platforms like flow chemistry represents a significant frontier. Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and the potential for seamless multi-step synthesis. While direct integration of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride as a catalyst in flow systems is still an emerging area, the principles have been demonstrated with other chiral catalysts for the synthesis of active pharmaceutical ingredients (APIs). Future work could involve the development of continuous-flow processes that utilize catalysts derived from (1R,2R)-norephedrine for the asymmetric synthesis of valuable chiral compounds. This approach could lead to more efficient, scalable, and automated manufacturing processes for chiral molecules.
Integration with Materials Science for the Design of Heterogeneous Chiral Catalysts
A key challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture, which can be costly and lead to product contamination. The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offers a practical solution to this problem. mdpi.comresearchgate.net This approach facilitates easy catalyst separation (e.g., by filtration) and recycling, aligning with the principles of green and sustainable chemistry. mdpi.comresearchgate.net
The integration of chiral molecules like (1R,2R)-2-Amino-1-phenylpropan-1-ol with materials science provides a promising avenue for creating novel heterogeneous chiral catalysts. One innovative approach involves using the related compound, norepinephrine (B1679862), for material-independent surface modification. nih.gov Through pH-induced oxidative polymerization, norepinephrine can form thin, adherent poly(norepinephrine) films on a wide variety of materials, including metals, metal oxides, and polymers. nih.gov
This poly(norepinephrine) coating is rich in functional groups (catechols, amines, and hydroxyls) that can serve as anchor points for further chemical modifications. nih.gov The alkyl hydroxyl group present in the norepinephrine structure can act as a surface initiator for the ring-opening polymerization of biodegradable monomers, demonstrating its utility as a platform for creating functional materials. nih.gov This concept could be extended to immobilize (1R,2R)-2-Amino-1-phenylpropan-1-ol or its derivatives onto solid supports. By anchoring these chiral molecules to the surface of materials like silica, polymers, or nanoparticles, it is possible to design robust, recyclable heterogeneous catalysts for asymmetric synthesis.
Table 2: Potential Supports for Heterogeneous Norephedrine-based Catalysts
| Support Material | Immobilization Strategy | Potential Advantages |
|---|---|---|
| Silica Gel | Covalent attachment via surface silanol (B1196071) groups. | High surface area, thermal and mechanical stability. |
| Polymeric Resins | Incorporation into polymer backbone or grafting onto pre-formed polymers. | Tunable properties (e.g., polarity, swelling behavior). |
| Nanoparticles (e.g., Magnetic NPs) | Surface functionalization and covalent attachment. | High surface-to-volume ratio, easy separation using an external magnetic field. |
| Poly(norepinephrine) Coated Surfaces | Covalent linkage to the functional groups of the polymer film. nih.gov | Material-independent application, versatile platform for secondary functionalization. nih.gov |
Interdisciplinary Applications in Chemical Biology as Chiral Probes and Tool Compounds
The biological activity of norephedrine isomers as sympathomimetic agents that interact with the adrenergic system opens up possibilities for their use in chemical biology. nih.gov These compounds can serve as scaffolds for the development of chiral probes and tool compounds to investigate the structure, function, and regulation of biological targets like norepinephrine transporters and receptors. nih.gov
(1R,2R)-norephedrine and its stereoisomers have been shown to inhibit the reuptake of norepinephrine, a key neurotransmitter. nih.gov This interaction with the norepinephrine transporter (NET) is a crucial aspect of its pharmacological effect. By modifying the norephedrine structure, for example, through the introduction of fluorescent tags, photoaffinity labels, or reactive groups, researchers can design molecular probes to study the transporter's binding sites and conformational changes.
Such chiral probes could be invaluable for:
Mapping Binding Pockets: Elucidating the specific molecular interactions between the ligand and the transporter protein.
Studying Transporter Dynamics: Investigating the conformational changes that occur during the neurotransmitter transport cycle.
High-Throughput Screening: Developing assays to discover new molecules that modulate the activity of the norepinephrine transporter.
Furthermore, derivatives of (1R,2R)-2-Amino-1-phenylpropan-1-ol can be developed as selective tool compounds to dissect the roles of different adrenergic receptor subtypes in various physiological and pathological processes. By systematically altering the stereochemistry and functional groups of the molecule, it may be possible to create ligands with high affinity and selectivity for specific receptors. These tool compounds would enable researchers to probe the downstream signaling pathways and physiological responses mediated by individual receptor subtypes, contributing to a deeper understanding of the adrenergic system in health and disease.
Q & A
Q. How can the stereochemistry of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride be confirmed experimentally?
Answer: X-ray crystallography is the gold standard for absolute stereochemical confirmation. Using programs like SHELXL (part of the SHELX suite), researchers can refine crystal structures by comparing observed and calculated diffraction patterns. For chiral centers, Flack or Hooft parameters validate configurations . Polarimetry and chiral HPLC (using columns like Chiralpak® IA/IB) provide complementary verification by comparing retention times with enantiopure standards .
Q. What analytical methods are suitable for quantifying impurities in (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?
Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm) is optimal. Method validation should include:
- Resolution : Ensure separation of stereoisomers (e.g., (1R,2S)- vs. (1R,2R)-forms) using gradient elution (acetonitrile:phosphate buffer, pH 3.0) .
- Limits of Detection : ≤0.1% for specified impurities (per ICH Q3A/B guidelines) .
- System Suitability : Tailor parameters (e.g., tailing factor <2.0, theoretical plates >2000) to exclude interference from matrix peaks .
Q. What synthetic routes are reported for (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?
Answer:
- Reductive Amination : React benzaldehyde with nitroethane under catalytic hydrogenation (Pd/C, H₂) to form the β-nitro alcohol intermediate, followed by HCl treatment .
- Chiral Resolution : Racemic mixtures can be resolved via diastereomeric salt formation using tartaric acid derivatives .
- Key Pitfalls : Monitor pH during crystallization to avoid epimerization .
Advanced Research Questions
Q. How can computational methods aid in predicting the spectroscopic properties of (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Vibrational Modes : Assign FT-IR/FT-Raman peaks (e.g., O-H stretch at ~3300 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
- NMR Chemical Shifts : GIAO method correlates computed shifts (¹H/¹³C) with experimental data (e.g., C2 amine proton at δ ~3.1 ppm) .
- Electron Properties : HOMO-LUMO analysis reveals charge transfer interactions critical for pharmacological activity .
Q. How should researchers address contradictions in pharmacological data for (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride?
Answer:
- Assay Validation : Confirm receptor binding specificity (e.g., GPR88 agonism) using knockout models to rule off-target effects .
- Stereochemical Purity : Re-evaluate samples via chiral GC-MS to exclude activity contributions from (1S,2S)- or (1R,2S)-isomers .
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism®) to compare EC₅₀ values across studies; discrepancies may arise from cell line variability .
Q. What strategies resolve challenges in crystallizing (1R,2R)-2-Amino-1-phenylpropan-1-ol hydrochloride for structural studies?
Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with antisolvents (diethyl ether) to induce nucleation .
- Temperature Gradients : Slow cooling (0.1°C/min) from saturation temperature reduces lattice defects .
- Additives : Trace HCl (0.1 M) stabilizes protonation states, improving crystal morphology .
Q. How can impurity profiles impact the pharmacological efficacy of this compound?
Answer:
- Stereoisomeric Impurities : Even 0.5% (1S,2S)-isomer can reduce GPR88 binding affinity by 40% .
- Degradation Products : Accelerated stability studies (40°C/75% RH) identify hydrolyzed derivatives (e.g., phenylpropanolamine) via LC-HRMS .
- Mitigation : Use preparative SFC (supercritical fluid chromatography) to achieve >99.9% enantiomeric excess .
Tables
Table 1: Key Spectroscopic Data
| Technique | Observed Data | Computational Prediction (DFT) | Reference |
|---|---|---|---|
| FT-IR (O-H) | 3325 cm⁻¹ | 3318 cm⁻¹ | |
| ¹H NMR (C2-H) | δ 3.12 (q, J=6.5 Hz) | δ 3.09 | |
| HOMO-LUMO Gap | - | 5.2 eV |
Table 2: Impurity Acceptance Criteria
| Impurity | Relative Retention Time | Acceptance Limit | Reference |
|---|---|---|---|
| (1R,2S)-isomer | 0.95 | ≤0.15% | |
| Naproxen-related peaks | >1.8 | Exclude |
Notes
- Methodological Rigor : Cross-validate structural data with multiple techniques (XRD, NMR, DFT) to avoid misinterpretation .
- Regulatory Alignment : Follow USP/EP monographs for impurity thresholds during method development .
- Advanced Tools : Leverage SHELX for crystallography and Gaussian® for DFT to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
